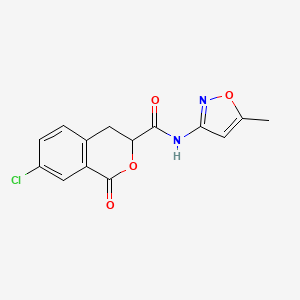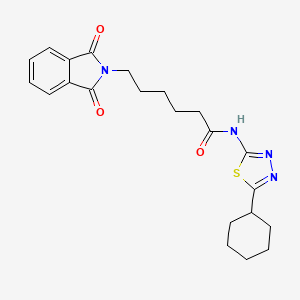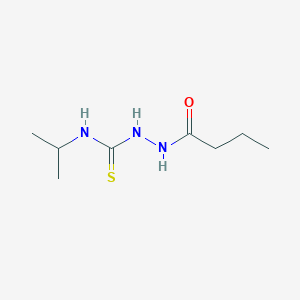
7-chloro-N-(5-methyl-3-isoxazolyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Übersicht
Beschreibung
The exploration of novel chemical entities often involves the synthesis and characterization of compounds with potential pharmacological or industrial applications. This analysis focuses on a compound with a unique structural framework, indicative of a potential for diverse chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of complex molecules like "7-chloro-N-(5-methyl-3-isoxazolyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" likely involves multi-step synthetic routes. These routes may include the formation of isoxazole rings, chlorination reactions, and the construction of the dihydro-1H-isochromene core. Analogous compounds, such as 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent chemical modifications, provide insights into potential synthetic pathways and the chemoselective nature of such transformations (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound suggests a complex interaction of various functional groups, leading to specific physicochemical properties. Studies on similar structures, such as pyrazolo[1,5-a]pyrimidine derivatives, shed light on regioselectivity and the impact of substituents on molecular conformation (Drev et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such a compound would be influenced by its isoxazolyl and carboxamide groups, among others. The presence of a chloro substituent could facilitate further chemical modifications through nucleophilic substitution reactions. For example, the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines provide insight into the reactivity of compounds containing multiple heterocyclic and functional groups (Baig & Stevens, 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. For instance, the study on matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate provides an example of how structural elements like chloro and phenyl groups impact physical characteristics and photochemical behavior (Lopes et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
The compound has been explored for its potential in antitumor applications. For instance, a study discussed the synthesis and chemistry of related compounds with broad-spectrum antitumor activities, highlighting their potential as prodrug modifications of acyclic triazenes, which are known for their antitumor properties (Stevens et al., 1984).
Molluscicidal Properties
In the realm of pest control, particularly against molluscs, derivatives of similar compounds have shown efficacy. A study utilized an ethyl chloroformate/DMF mixture for the facile ring closure of related compounds, resulting in products with significant molluscicidal properties, potentially beneficial in controlling schistosomiasis (El-Bayouki & Basyouni, 1988).
Insecticidal Activity
The synthesis and evaluation of isoxazole derivatives, closely related to the chemical , have demonstrated notable insecticidal activity. This research highlights the potential of these compounds in agricultural applications (Yu et al., 2009).
Pharmaceutical Research
Further, the synthesis and characterization of compounds with similar structures have been a subject of interest in pharmaceutical research. For example, studies have investigated the synthesis of derivatives for potential use as antitumor agents, illustrating the broad applicability of these compounds in medical research (Tsuzuki et al., 2004).
Eigenschaften
IUPAC Name |
7-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-7-4-12(17-21-7)16-13(18)11-5-8-2-3-9(15)6-10(8)14(19)20-11/h2-4,6,11H,5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKJNJZQJXPFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)
![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)
![1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4626067.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)